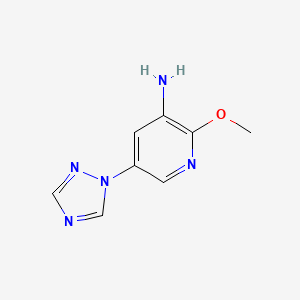

2-methoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

Description

Properties

CAS No. |

1303890-00-7 |

|---|---|

Molecular Formula |

C8H9N5O |

Molecular Weight |

191.19 g/mol |

IUPAC Name |

2-methoxy-5-(1,2,4-triazol-1-yl)pyridin-3-amine |

InChI |

InChI=1S/C8H9N5O/c1-14-8-7(9)2-6(3-11-8)13-5-10-4-12-13/h2-5H,9H2,1H3 |

InChI Key |

GPBVYMVRDXALHN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=N1)N2C=NC=N2)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Amino-2-methoxypyridine Derivatives

Reference:

This method aligns with standard pyridine functionalization techniques documented in heterocyclic synthesis literature.

Formation of the 1,2,4-Triazole Ring at the 5-Position

Method:

The key step involves cyclization of hydrazine derivatives with appropriate nitrile or amidrazone intermediates to form the 1,2,4-triazole ring.

- React hydrazine hydrate with a nitrile derivative of the pyridine (e.g., 5-bromo- or 5-iodo-pyridine nitrile).

- Conduct the cyclization under reflux in ethanol or acetic acid.

- Use catalysts such as copper or rhodium complexes to facilitate the cyclization, as evidenced by experimental procedures in recent studies.

Supporting Data:

In a study on pyridine-triazole hybrids, hydrazine hydrate was reacted with pyridine derivatives in ethanol at reflux to form the triazole ring, with yields exceeding 90% under optimized conditions.

Introduction of the Methoxy Group at the 2-Position

Method:

The methoxy group can be introduced via nucleophilic substitution on a 2-halo pyridine intermediate or via methylation of a hydroxyl precursor.

- Use methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

- React with the pyridine derivative bearing a hydroxyl group at the 2-position.

- Conduct the methylation in acetone or DMF at room temperature or mild heating.

Note:

Selective methylation at the 2-position requires control over reaction conditions to prevent overalkylation.

Final Assembly: Coupling of Triazole and Pyridine Core

Method:

The coupling often involves nucleophilic substitution or click chemistry approaches, such as copper-catalyzed azide-alkyne cycloaddition, to attach the triazole moiety to the pyridine ring.

- Prepare a suitable precursor with a leaving group (e.g., halogen) at the 5-position.

- React with a triazole derivative bearing a nucleophilic site.

- Use copper(I) catalysts in solvents like tert-butanol/water mixtures at room temperature.

Supporting Data:

Recent literature demonstrates successful coupling of triazole rings onto pyridine cores via click chemistry, with high yields and regioselectivity.

Summary of Key Reaction Conditions and Data

| Step | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution at pyridine | NH3, pyridine halide | DMF | Reflux 12–24 h | >80% | Selective amino substitution |

| Cyclization to form triazole | Hydrazine hydrate, nitrile | Ethanol | Reflux 4–6 h | >90% | Catalyzed by Cu or Rh complexes |

| Methylation of hydroxyl group | Methyl iodide, K2CO3 | Acetone | Room temp to 50°C | 70–85% | Selective at 2-position |

| Coupling of triazole | Cu catalyst, azide/alkyne | Tert-butanol/water | Room temp | >85% | Regioselective |

Research Findings and Optimization

Reaction Time & Temperature:

Precise control over reaction times, especially during cyclization and methylation steps, is crucial. Overreaction can lead to by-products such as overmethylated or undesired heterocycles.Catalyst Selection:

Rhodium and copper catalysts significantly improve yields and selectivity, as demonstrated in the synthesis of heterocyclic hybrids.Solvent Effects:

Polar aprotic solvents like DMF and acetone facilitate nucleophilic substitutions, while ethanol and tert-butanol are suitable for cyclization and click reactions.Purification: Techniques such as column chromatography, recrystallization, and filtration are employed to isolate high-purity intermediates and final compounds.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group and the triazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced triazole compounds, and substituted pyridine derivatives .

Scientific Research Applications

2-Methoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Materials Science: The compound is used in the synthesis of coordination polymers and metal-organic frameworks, which have applications in catalysis and gas storage.

Biological Studies: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-methoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Pyridine-Triazole Frameworks

2-(1H-1,2,4-Triazol-1-yl)pyridin-3-amine

- Key Difference : Lacks the methoxy group at position 5 of the pyridine ring.

- This compound is commercially available in high-purity grades, suggesting utility in medicinal chemistry .

2-Ethoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

Heterocyclic Variants with Modified Core Structures

4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine

- Key Difference : Pyridine replaced by a thiazole ring, with a bulky tert-butyl group at position 3.

- The tert-butyl group may improve steric shielding, increasing metabolic stability. This compound has been investigated for anticancer applications .

5-(2-Methoxypyridin-3-yl)pyridin-2-amine

Complex Hybrid Structures with Additional Functional Groups

Benzimidazole-Triazole-Pyridine Hybrids (Patent Examples 63–64)

- Example : {1-Methyl-5-[2-(5-trifluoromethyl-2H-[1,2,4]triazol-3-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine.

- Key Features : Incorporates a benzimidazole ring and trifluoromethyl groups.

- The benzimidazole core adds rigidity, favoring selective target binding .

Imidazo[1,2-a]pyridine Derivatives

- Example : 2-(1-Methyl-1H-pyrazol-4-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride.

- Key Features : Fused imidazo-pyridine system with a pyrazole substituent.

- The hydrochloride salt improves solubility for formulation .

Biological Activity

2-Methoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine (CAS: not specified) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₉N₅O

- Molecular Weight : 191.19 g/mol

- Structure : The compound features a pyridine ring substituted with a methoxy group and a triazole moiety, which are known to enhance biological activity.

Synthesis

The synthesis of 2-methoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine typically involves the reaction of 2-methoxypyridine with triazole derivatives. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Molecular docking studies suggest that its mechanism of action may involve the inhibition of essential bacterial enzymes such as MurB in E. coli and CYP51 in Candida species .

| Study | Pathogen | Activity | Mechanism |

|---|---|---|---|

| Study A | E. coli | Effective | Inhibition of MurB enzyme |

| Study B | Candida | Moderate | Inhibition of CYP51 enzyme |

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and leukemia (CEM-13) cells. The IC₅₀ values reported range from 0.12 to 2.78 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

| Cell Line | IC₅₀ (µM) | Comparison |

|---|---|---|

| MCF-7 | 0.15 | Comparable to Tamoxifen |

| CEM-13 | 0.50 | More potent than Doxorubicin |

The anticancer effects are thought to be mediated through apoptosis induction and cell cycle arrest. Flow cytometry assays have confirmed that treatment with this compound leads to increased levels of pro-apoptotic factors such as p53 and caspase activation in treated cells .

Case Study 1: Antimicrobial Efficacy

In a recent study published in ResearchGate, a series of triazole derivatives including 2-methoxy-5-(1H-1,2,4-triazol-1-yl)pyridin-3-amine were tested against multiple bacterial strains. The results indicated significant antibacterial activity, particularly against Gram-negative bacteria, supporting its potential use in developing new antimicrobial therapies .

Case Study 2: Cancer Cell Line Testing

A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation at micromolar concentrations. Notably, it was found to induce apoptosis in MCF-7 cells via the mitochondrial pathway, suggesting its potential as a therapeutic agent in breast cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.